N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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Overview
Description
The compound contains several functional groups including an amine, a triazole ring, a thiophene ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific research on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. For example, triazole derivatives have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, yielding compounds with moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007). This highlights the compound's potential in contributing to new antimicrobial agents.
Chemical Transformations and Novel Compounds
Investigations into the Gewald thiophene derivatives have led to novel transformations for synthesizing compounds like thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. These studies provide insights into the chemical versatility and potential applications of these compounds in developing new pharmacological agents (Pokhodylo et al., 2010).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, containing various moieties such as semicarbazide, thiosemicarbazide, and thiophenyltriazole, have been synthesized and tested for their antioxidant and anticancer activities. Some compounds exhibited antioxidant activity higher than ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, indicating the potential of these derivatives in anticancer research (Tumosienė et al., 2020).
Thiophene-2-Carboxamides as Anticancer Agents
A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides have been synthesized and evaluated for their anticancer activity. These compounds showed promising results, highlighting the importance of thiophene derivatives in the development of new anticancer therapies (Haggam et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFEZAEJGDMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(\CN3C=NC=N3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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